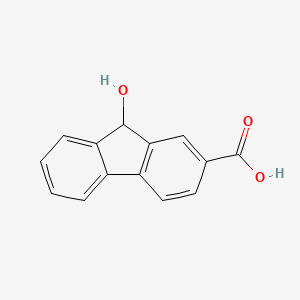

9-hydroxy-9H-fluorene-2-carboxylic acid

Description

Structural Significance of the Fluorene (B118485) Skeleton in Organic Synthesis

The fluorene skeleton, a tricyclic aromatic hydrocarbon consisting of two benzene (B151609) rings fused to a central five-membered ring, serves as a valuable and versatile scaffold in organic synthesis. wikipedia.org Its molecular structure is nearly planar, a feature that contributes to the desirable photophysical properties of its derivatives. wikipedia.orgnih.gov Compounds featuring the fluorene moiety are recognized for a wide spectrum of applications, including organic light-emitting diodes (OLEDs), solar cells, and cell imaging agents. nih.gov Polyfluorene polymers, for instance, are known to be electrically conductive and electroluminescent, making them a focus of investigation for use as luminophores in OLEDs. wikipedia.org

A key feature of the fluorene structure is the reactivity of the C9 position. The protons on this central carbon are weakly acidic (pKa ≈ 22.6 in DMSO), and their removal leads to the formation of a stable, aromatic fluorenyl anion (C₁₃H₉⁻). wikipedia.org This anion is a potent nucleophile, allowing for the introduction of a wide variety of substituents at the 9-position, which is a common strategy for tuning the molecule's properties. wikipedia.orgresearchgate.net The inherent rigidity and chromophoric nature of the fluorene backbone make it an excellent building block for constructing larger, well-defined molecular architectures for applications in materials science and as pharmacophores in drug discovery. researchgate.netmdpi.com

Role of Hydroxyl and Carboxylic Acid Functionalities in Chemical Design

The presence of both hydroxyl and carboxylic acid groups on the fluorene scaffold introduces multiple dimensions of chemical functionality and control over molecular design. These polar functional groups play a crucial role in determining the molecule's solubility, reactivity, and intermolecular interactions.

The hydroxyl group (-OH) is a versatile functional group that can act as both a hydrogen bond donor and acceptor. pressbooks.pub This capability facilitates the formation of specific supramolecular structures and influences the material's bulk properties. The hydroxyl group is also a site for numerous chemical reactions, such as esterification and alkylation, which allow for the attachment of other molecular fragments. pressbooks.pubnih.gov Furthermore, hydroxyl groups can enhance the hydrophilicity and wettability of a material's surface. researchgate.net

The carboxylic acid group (-COOH) is characterized by a carbonyl (C=O) and a hydroxyl group attached to the same carbon atom. pressbooks.pub As its name implies, it is acidic and can donate a proton to form a resonance-stabilized carboxylate anion. pressbooks.pub This functionality is a cornerstone of organic synthesis, serving as a precursor for conversion into esters, amides, and other derivatives. pressbooks.pub The ability of carboxylic acids to participate in strong hydrogen bonding often leads to the formation of stable dimers, which can significantly impact physical properties like boiling point. pressbooks.pub In the context of materials and biological applications, the carboxylic acid group provides a key linkage point for covalent attachment to surfaces or biomolecules. researchgate.net

Together, these two groups on the fluorene backbone provide orthogonal handles for synthetic modification, enabling the creation of complex derivatives with finely tuned electronic, physical, and biological properties.

Overview of Research Trajectories for 9-Hydroxy-9H-fluorene-2-carboxylic Acid and its Derivatives

Research involving this compound and its derivatives is primarily focused on leveraging its unique structure for the synthesis of novel compounds with tailored functionalities. These research efforts can be broadly categorized into the development of new materials, the exploration of biologically active molecules, and its use as a versatile chemical intermediate.

A significant research trajectory involves the synthesis of libraries of fluorene derivatives for applications in medicinal chemistry. Fluorene-based compounds have been investigated for a range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The hydroxyl and carboxylic acid moieties on this compound serve as ideal attachment points to modify the molecule's structure to optimize its interaction with biological targets.

In materials science, research is directed toward synthesizing new polymers and small molecules for optoelectronic applications. By chemically modifying the hydroxyl and carboxylic acid groups, researchers can alter the solubility, film-forming properties, and electronic characteristics of fluorene-based materials. researchgate.net This allows for the fine-tuning of properties such as light emission color and charge transport efficiency in devices like OLEDs. mdpi.com

Furthermore, fluorene derivatives are valuable as intermediates for constructing more complex molecular systems. ontosight.ai For example, the related compound 9-Hydroxy-9-fluorenecarboxylic acid (also known as Flurenol) is used in the synthesis of hexameric organooxotin prismanes. scbt.com This highlights the role of functionalized fluorenes as building blocks in organometallic and supramolecular chemistry. The creation of derivatives such as methyl 2,7-dichloro-9-hydroxy-9H-fluorene-9-carboxylate demonstrates a common strategy of modifying multiple positions on the fluorene ring to achieve desired properties. ontosight.aiepa.gov

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 86476-54-2 | C₁₄H₁₀O₃ | 226.23 | N/A | N/A |

| 9-Hydroxy-9-fluorenecarboxylic acid | 467-69-6 | C₁₄H₁₀O₃ | 226.23 | 162 - 166 | 490.5 |

| Fluorene | 86-73-7 | C₁₃H₁₀ | 166.22 | 116 - 117 | 295 |

| Fluorenone | 486-25-9 | C₁₃H₈O | 180.21 | 84 | 341.5 |

Data sourced from references wikipedia.orgchemsynthesis.comsigmaaldrich.comchembk.comwikipedia.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

86476-54-2 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

9-hydroxy-9H-fluorene-2-carboxylic acid |

InChI |

InChI=1S/C14H10O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,13,15H,(H,16,17) |

InChI Key |

XYGBMUJGVYGUBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)C(=O)O)C(C2=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 9 Hydroxy 9h Fluorene 2 Carboxylic Acid and Its Analogues

Comprehensive Vibrational Spectroscopy (Infrared and Raman)

The IR spectrum of a carboxylic acid is distinguished by several key absorptions. A notably broad O–H stretching band is typically observed in the region of 2500 to 3300 cm⁻¹, a result of strong hydrogen bonding between molecules in the solid state or in concentrated solutions. The C=O stretching vibration of the carboxyl group gives rise to an intense absorption between 1710 and 1760 cm⁻¹. For dimeric, hydrogen-bonded carboxylic acids, this peak is commonly found around 1710 cm⁻¹. In instances where the carboxylic acid is conjugated with an aromatic system, such as the fluorene (B118485) ring, this stretching frequency is lowered by 20 to 30 cm⁻¹.

For analogues like ethyl 3-hydroxy-9H-fluorene-2-carboxylates, characteristic IR bands are reported. A broad O-H stretch is observed in the 3200-3500 cm⁻¹ range. The C=O stretch of the ester group, which is electronically similar to the carboxylic acid, is seen at approximately 1653-1669 cm⁻¹.

Gas-phase infrared spectroscopy of fluorenyl cations provides comparative data, showing that the vibrational frequencies can shift upon ionization and substitution. While specific Raman data for 9-hydroxy-9H-fluorene-2-carboxylic acid is not extensively detailed in the available literature, the technique would be expected to complement the IR data, particularly for the non-polar bonds of the fluorene aromatic system.

Table 1: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| O–H (Carboxylic Acid) | Stretching | 2500–3300 | Very broad due to hydrogen bonding. |

| C=O (Carboxylic Acid) | Stretching | 1710–1760 | Lowered by conjugation with the fluorene ring. |

| O–H (Alcohol) | Stretching | ~3200–3600 | Likely to be a sharper peak than the carboxylic acid O-H. |

| C–H (Aromatic) | Stretching | ~3000–3100 | Characteristic of the fluorene backbone. |

| C=C (Aromatic) | Stretching | ~1450–1600 | Multiple bands are expected. |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen environments.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, though its position is dependent on concentration and solvent. The aromatic protons of the fluorene ring system would resonate in the range of 7.0 to 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution on the rings. The hydroxyl proton (–OH) at the C9 position would also be present, likely as a singlet, with a chemical shift that can vary depending on solvent and hydrogen bonding.

The ¹³C NMR spectrum would show a characteristic signal for the carboxyl carbon in the range of 165 to 185 ppm. The carbon atom at the C9 position bearing the hydroxyl group would appear at a chemical shift indicative of a tertiary alcohol attached to an aromatic system. The remaining aromatic carbons of the fluorene backbone would produce a series of signals in the aromatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| –COOH | ~12 (broad singlet) | ~165–185 |

| Aromatic Protons | ~7.0–8.5 (multiplets) | ~110–150 |

| C9–OH | Variable (singlet) | - |

| C9 | - | ~70-80 |

Mass Spectrometric Techniques for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₄H₁₀O₃). The fragmentation pattern observed in the mass spectrum would be characteristic of the fluorene core and its substituents.

While a mass spectrum for this compound is not directly available, the mass spectrum of its methyl ester, methyl 9-hydroxy-9H-fluorene-9-carboxylate, provides valuable insights into the fragmentation pathways. nist.gov The fragmentation of the fluorene core is a key feature. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). For the 9-hydroxy derivative, the loss of the hydroxyl group is also a likely fragmentation pathway.

For other fluorene derivatives, such as ethyl 3-hydroxy-1-(substituted)-9H-fluorene-2-carboxylates, ESI-HRMS has been used to confirm their molecular formulas. mdpi.com

Table 3: Expected Mass Spectrometric Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| Key Fragmentation Peaks (m/z) | [M-H₂O]⁺, [M-COOH]⁺, [M-CO₂]⁺ |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of this compound are governed by the electronic transitions within the fluorene chromophore. These properties can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. Fluorene derivatives are known for their strong absorption in the UV region and their characteristic fluorescence emission.

The absorption spectrum is expected to show strong π-π* transitions characteristic of the fluorene aromatic system. The position and intensity of these absorption bands can be influenced by the substituents on the fluorene ring. The emission spectrum will reveal the fluorescence properties of the molecule, including the wavelength of maximum emission and the quantum yield.

The ionization potential, a fundamental electronic property, can be determined using techniques such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy. For the closely related 9-hydroxy-9-fluorene carboxylic acid (9HFCA), the adiabatic ionization potential has been measured to be 64,923 ± 5 cm⁻¹. This study also identified a single conformer in the molecular beam, which is stabilized by an intramolecular hydrogen bond.

Cationic spectroscopy, such as zero electron kinetic energy (ZEKE) spectroscopy, provides information about the vibrational frequencies of the cation. For 9HFCA, the in-plane rocking mode of the carboxylic acid side chain in the cation was found to be at 58 cm⁻¹, and an in-plane fluorene bending mode was observed at 196 cm⁻¹.

The photophysical properties of fluorene derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This is often due to changes in the dipole moment of the molecule upon electronic excitation. The excited-state dynamics, including processes such as intersystem crossing and internal conversion, can also be influenced by the solvent.

Studies on substituted fluorene derivatives have shown that hydrogen bonding interactions with the solvent can play a central role in mediating the relaxation dynamics of the excited state. The emission spectrum of some fluorene derivatives exhibits time-dependent changes in the band shape and position in protic solvents, indicating population exchange between different singlet excited states.

X-ray Crystallography for Precise Solid-State Structural Determination

These studies reveal that the fluorene ring system is generally planar. In the solid state, carboxylic acid derivatives often form centrosymmetric hydrogen-bonded dimers. For this compound, it is expected that the molecules would pack in a way that maximizes intermolecular interactions, including hydrogen bonding involving both the carboxylic acid and the hydroxyl group. The planarity of the fluorene core and the orientation of the substituents would be precisely determined from the crystallographic data.

For example, the crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde shows a nearly planar fluorene scaffold. In the crystal structure of 9-oxofluorene-4-carboxylic acid, the molecules form centrosymmetric hydrogen-bonded cyclic dimers.

Theoretical and Computational Chemistry Investigations of 9 Hydroxy 9h Fluorene 2 Carboxylic Acid Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometric parameters of molecules. mdpi.com For a molecule like 9-hydroxy-9H-fluorene-2-carboxylic acid, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement and understanding its fundamental electronic properties.

Analysis of Conformational Isomers and Torsional Barriers

The presence of the hydroxyl and carboxylic acid groups, both of which contain rotatable bonds, suggests that this compound can exist in several conformational isomers. These isomers would differ in the orientation of the O-H bond of the hydroxyl group and the C-O and O-H bonds of the carboxylic acid group relative to the fluorene (B118485) ring.

DFT calculations could be employed to identify the geometries of these various conformers and to calculate their relative energies. The conformer with the lowest energy would represent the most stable ground-state structure. Furthermore, by systematically rotating the dihedral angles associated with the hydroxyl and carboxylic acid groups, the torsional barriers between different conformers could be calculated. This would provide insight into the flexibility of the molecule and the energy required for conformational changes.

Table 1: Hypothetical Relative Energies of Conformational Isomers of this compound

| Conformer | Dihedral Angle (H-O-C9-C8a) | Dihedral Angle (O=C-C2-C3) | Relative Energy (kcal/mol) |

| A | 0° | 0° | 0.00 |

| B | 180° | 0° | 1.25 |

| C | 0° | 180° | 2.50 |

| D | 180° | 180° | 3.75 |

Note: This table is illustrative and not based on actual experimental or computational data for the specified molecule.

Molecular Symmetry and Chirality Considerations

The this compound molecule possesses a chiral center at the C9 position, where the hydroxyl group is attached. This means that the molecule can exist as a pair of enantiomers (R and S forms). Standard DFT calculations would typically model one of these enantiomers. The optimized geometries of the two enantiomers would be mirror images of each other and would have identical energies.

The introduction of the hydroxyl group at the C9 position and the carboxylic acid at the C2 position breaks the C2v symmetry of the parent fluorene molecule. A detailed analysis of the optimized geometry using DFT would confirm the lack of any symmetry elements (other than the identity element), which is consistent with a chiral molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the electronic excited states of molecules and to simulate their UV-Vis absorption spectra. For this compound, TD-DFT calculations would provide valuable information about its electronic transitions.

These calculations would predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which are related to the intensity of the absorption bands. The nature of the electronic transitions could be analyzed by examining the molecular orbitals involved. For fluorene derivatives, the lowest energy transitions are typically π-π* transitions localized on the fluorene ring system. The presence of the hydroxyl and carboxylic acid substituents would be expected to modulate these transitions, potentially causing shifts in the absorption maxima compared to unsubstituted fluorene.

Computational Thermochemistry and Reaction Pathway Modeling

DFT calculations can be used to compute various thermochemical properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the stability and reactivity of the molecule.

Furthermore, computational methods can be used to model potential reaction pathways. For example, the mechanism of dehydration of the tertiary alcohol at the C9 position or the decarboxylation of the carboxylic acid group could be investigated. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for these processes can be determined, providing insights into their feasibility under different conditions.

Detailed Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a carboxylic acid group (a strong hydrogen bond donor and acceptor) in this compound suggests that hydrogen bonding will play a significant role in its structure and properties.

Intramolecular Hydrogen Bonding: DFT calculations could explore the possibility of intramolecular hydrogen bonds. For instance, a hydrogen bond could potentially form between the hydrogen of the C9-hydroxyl group and the carbonyl oxygen of the carboxylic acid group at the C2 position, or vice versa. The existence and strength of such an interaction would depend on the specific conformation of the molecule.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonding is expected to be a dominant feature. The carboxylic acid groups are well-known to form strong hydrogen-bonded dimers. Additionally, the hydroxyl groups can form hydrogen-bonded chains or networks. DFT calculations on molecular clusters (dimers, trimers, etc.) of this compound could be used to model these intermolecular interactions and to quantify their strength. These interactions would significantly influence the crystal packing and the bulk properties of the material.

Supramolecular Chemistry and Crystal Engineering of 9 Hydroxy 9h Fluorene 2 Carboxylic Acid Derivatives

Hydrogen Bonding Motifs and Self-Assembly Processes

The molecular structure of 9-hydroxy-9H-fluorene-2-carboxylic acid, featuring both a carboxylic acid and a tertiary alcohol functional group, suggests a rich potential for the formation of diverse and robust hydrogen bonding networks. In the solid state, it is anticipated that the carboxylic acid moieties would form strong, dimeric hydrogen bonds, a common and highly stable motif in carboxylic acid-containing crystals. This primary interaction would likely be supplemented by hydrogen bonds involving the hydroxyl group at the 9-position, which can act as both a hydrogen bond donor and acceptor.

The interplay between these functional groups could lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The planarity of the fluorene (B118485) backbone would also favor π-π stacking interactions, further stabilizing the resulting supramolecular assemblies. The specific graph set motifs, which describe the pattern of hydrogen bonds, would depend on the crystallization conditions and the resulting polymorphic form. Without experimental crystallographic data, a definitive assignment of these motifs is not possible.

Engineering of Supramolecular Architectures in Crystalline and Solution States

The design and engineering of specific supramolecular architectures using this compound as a building block would hinge on controlling the directionality and strength of the intermolecular interactions. In the crystalline state, techniques such as co-crystallization with other molecules (co-formers) that can form predictable hydrogen bonds with the carboxylic acid or hydroxyl groups could be employed to generate novel solid-state structures with desired properties.

In solution, the self-assembly of this compound would be influenced by solvent polarity and concentration. In non-polar solvents, the formation of hydrogen-bonded aggregates is expected, while in polar, protic solvents, competition from solvent molecules would likely disrupt extensive self-assembly. The study of these solution-state aggregates is crucial for understanding its potential applications in areas such as gel formation or as a component in liquid crystals.

Host-Guest Chemistry and Molecular Recognition Phenomena

The rigid, aromatic framework of this compound, combined with its hydrogen-bonding functionalities, makes it a candidate for applications in host-guest chemistry and molecular recognition. The fluorene unit can participate in non-covalent interactions with guest molecules, including π-π stacking with other aromatic systems and van der Waals interactions.

Derivatization of the carboxylic acid or the aromatic rings could lead to the creation of more complex host molecules with pre-organized cavities capable of selectively binding specific guest molecules. The hydroxyl group could also play a key role in coordinating to guest species. The development of sensors based on the fluorescence properties of the fluorene core, which could be modulated by guest binding, represents a promising avenue for future research. However, at present, there are no specific studies demonstrating the use of this compound in molecular recognition or as a host molecule.

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of fluorene (B118485) cores often involves the reduction of corresponding fluorenones, which are typically prepared through intramolecular Friedel-Crafts acylation. mdpi.com However, emerging research is exploring more novel and efficient synthetic routes.

One such unconventional approach for synthesizing related compounds, specifically 3-hydroxy-9H-fluorene-2-carboxylates, involves a multi-step process that begins with a Michael addition. mdpi.com This is followed by a Robinson annulation and subsequent aromatization. mdpi.com A notable advantage of this sequential reaction is the potential to proceed without the need for isolating intermediate compounds, leading to the direct formation of the desired products in reasonable yields. mdpi.com This methodology offers a streamlined and effective alternative to traditional methods. Researchers have successfully synthesized a variety of derivatives using this pathway, demonstrating its versatility with different substrates. mdpi.com

For instance, the reaction of various substituted 2-benzylidene-1-indanones with ethyl acetoacetate (B1235776) has yielded a range of fluorene derivatives. The yields were found to be influenced by the electronic nature of the substituents on the aryl ring. mdpi.com

| Substrate | Product | Yield (%) |

| 2-(4-Chlorobenzylidene)-1-indanone | Ethyl 1-(4-chlorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate | 63 |

| 2-(4-Nitrobenzylidene)-1-indanone | Ethyl 3-hydroxy-1-(4-nitrophenyl)-9H-fluorene-2-carboxylate | 59 |

| 2-(4-Methylbenzylidene)-1-indanone | Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate | 51 |

| 2-(4-Methoxybenzylidene)-1-indanone | Ethyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate | 45 |

This table presents a selection of synthesized Ethyl 3-hydroxy-9H-fluorene-2-carboxylate derivatives and their corresponding yields, illustrating an unconventional synthetic pathway. Data sourced from mdpi.com.

Further research is anticipated to adapt and refine such unconventional pathways for the specific synthesis of 9-hydroxy-9H-fluorene-2-carboxylic acid, potentially offering improved efficiency and access to novel derivatives.

Integration with Advanced Characterization Modalities

The comprehensive characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Beyond standard techniques, research is moving towards the integration of more advanced analytical methods.

High-Resolution Mass Spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is vital for the precise determination of molecular formulas. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-¹³ (¹³C NMR), provides detailed insights into the molecular structure and connectivity of these compounds. mdpi.com Infrared (IR) spectroscopy is also employed to identify key functional groups present in the molecules. mdpi.com

Looking forward, the field is expected to see increased use of computational and biological characterization tools. For example, Density Functional Theory (DFT) calculations are being used to investigate the electronic structure and stability of related fluorene radicals. researchgate.net Furthermore, advanced biological assays like high-throughput transcriptomics (HTTr) are being utilized to understand the bioactivity of fluorene compounds, providing insights into their effects on gene expression and biological pathways. epa.gov The application of such sophisticated modalities will enable a deeper understanding of the physicochemical and biological properties of this compound.

Development of Novel Functional Materials

Fluorene derivatives are recognized for their unique optical and electrical properties, making them valuable components in materials science. researchgate.netontosight.ai The rigid, planar structure of the fluorene core, combined with the ability to introduce various functional groups, allows for the tuning of its electronic and photophysical characteristics. mdpi.comontosight.ai This makes this compound a promising building block for novel functional materials.

The modification of the fluorene core with electron-donating or electron-accepting groups has been shown to produce materials suitable for use in organic light-emitting devices (OLEDs). mdpi.com Additionally, the inherent fluorescence of the fluorene system makes these compounds candidates for use as dyes and pigments. ontosight.aiontosight.ai The carboxylic acid and hydroxyl groups on this compound provide reactive sites for polymerization, opening avenues for the creation of new polymers with specialized properties. ontosight.aiontosight.ai

| Potential Application Area | Relevant Properties of Fluorene Core |

| Organic Electronics | Tunable optical and electrical properties, high charge carrier mobility. researchgate.netontosight.ai |

| Organic Light-Emitting Devices (OLEDs) | Efficient blue emission, good thermal stability. mdpi.com |

| Polymers | Reactive sites for polymerization, rigid backbone for structural integrity. ontosight.aiontosight.ai |

| Dyes and Pigments | Strong light absorption in the visible spectrum. ontosight.ai |

This table summarizes potential applications for functional materials derived from the fluorene scaffold, based on its inherent chemical and physical properties.

Future research will likely focus on synthesizing polymers and small molecules incorporating the this compound moiety to explore their utility in advanced electronic and photonic applications.

Interdisciplinary Research with Synergistic Methodologies

The diverse potential of this compound necessitates a multidisciplinary research approach. The development and application of this compound and its derivatives stand at the intersection of chemistry, materials science, and biology.

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists is essential for designing and creating novel polymers and organic electronic materials. researchgate.netontosight.aiontosight.ai Chemists can develop new synthetic routes to functionalized fluorenes, while materials scientists can fabricate and characterize devices, such as OLEDs, that incorporate these new compounds. mdpi.com

Chemistry and Biology/Pharmacology: Fluorene derivatives have been investigated for a range of biological activities, including potential use as therapeutic agents. mdpi.comontosight.aiontosight.ai Interdisciplinary studies combining organic synthesis with pharmacological and toxicological testing are crucial to evaluate the potential of these compounds in medicine. ontosight.ai

Computational and Experimental Chemistry: The synergy between theoretical calculations (like DFT) and experimental work (like EPR spectroscopy) is powerful for understanding complex chemical phenomena, such as the formation and stability of radical species in fluorene systems. researchgate.net This combined approach provides a deeper understanding that can guide the design of new molecules with desired properties.

Future breakthroughs in the field will likely emerge from these synergistic collaborations, where expertise from different scientific disciplines is leveraged to fully explore and exploit the properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.